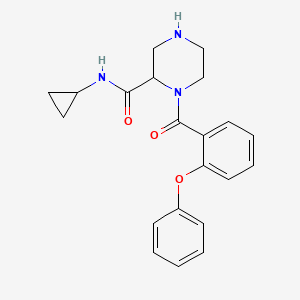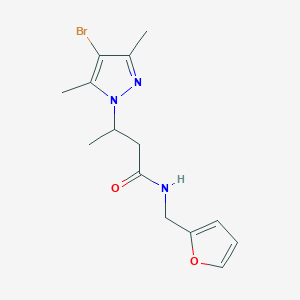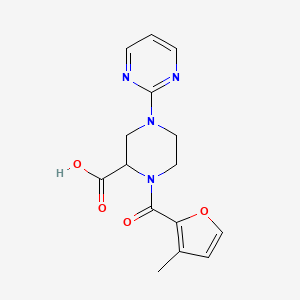
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. Inhibition of GABA-AT leads to increased levels of GABA, which can have a range of effects on the brain and body.
Wirkmechanismus
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide increases the levels of GABA, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in a range of processes, including sleep, anxiety, and mood.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been shown to increase GABA levels in the brain, which can have a range of effects on the body. GABA is involved in the regulation of neuronal excitability and can modulate a range of processes, including sleep, anxiety, and mood. In addition, N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been shown to reduce seizure activity in animal models of epilepsy and to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide in lab experiments is its potency and selectivity for GABA-AT. This allows for more precise manipulation of GABA levels in the brain and can help to elucidate the role of GABA in various physiological and pathological processes. However, one limitation of using N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide is that it may have off-target effects on other enzymes or receptors, which can complicate interpretation of results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide. One area of interest is the development of more selective inhibitors of GABA-AT that can be used to further elucidate the role of GABA in the brain. Another area of interest is the development of N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide as a therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Finally, there is interest in exploring the potential of N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide as a tool for studying the role of GABA in brain development and plasticity.
Synthesemethoden
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 2-phenoxybenzoic acid with cyclopropylamine to form the corresponding amide, which is then reacted with piperazine to form N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical studies have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(2-phenoxybenzoyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(23-15-10-11-15)18-14-22-12-13-24(18)21(26)17-8-4-5-9-19(17)27-16-6-2-1-3-7-16/h1-9,15,18,22H,10-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMLUKOTJCYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CNCCN2C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5375691.png)
![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5375705.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5375709.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5375735.png)

![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)